![molecular formula C25H23N7O3 B2565751 benzofuran-2-yl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920185-88-2](/img/structure/B2565751.png)

benzofuran-2-yl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

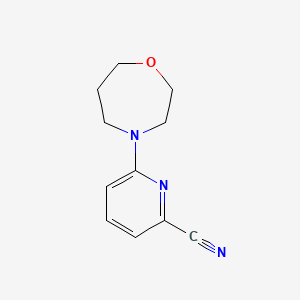

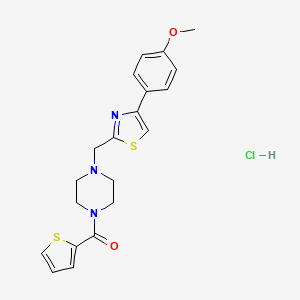

Benzofuran derivatives have been identified as significant compounds in medicinal chemistry due to their diverse biological activities. The research on these compounds has led to the discovery of new chemotypes with potential therapeutic applications. For instance, the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been recognized for its anti-mycobacterial properties, specifically against the Mycobacterium tuberculosis H37Rv strain. This discovery is crucial as it contributes to the fight against tuberculosis, a major global health issue .

Synthesis Analysis

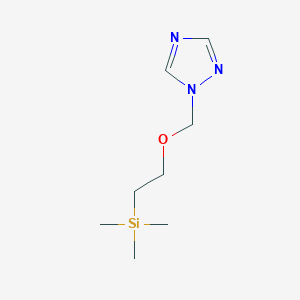

The synthesis of benzofuran derivatives involves creating novel compounds that can inhibit specific enzymes or exhibit particular biological activities. In the case of potent CYP19 (aromatase) inhibitors, a series of 1-[(benzofuran-2-yl)phenylmethyl]-pyridine, -imidazole, and -triazole derivatives were synthesized. These compounds were evaluated for their ability to inhibit the aromatase enzyme, which is a key target in the treatment of hormone-dependent breast cancer .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives plays a significant role in their biological activity. The quantitative structure-activity relationship (QSAR) studies, such as those conducted on the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, help in understanding the relationship between the molecular structure and the anti-mycobacterial activity. A CoMFA model was used to establish a statistically reliable relationship, indicating the importance of molecular features in the activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives are critical for achieving the desired biological activity. The modifications on the benzofuran scaffold, such as the introduction of trifluoromethyl groups, have been shown to enhance the anti-mycobacterial potential of these compounds. Similarly, the substitution patterns on the benzofuran ring influence the inhibitory activity against the aromatase enzyme, as seen in the synthesis of CYP19 inhibitors .

Physical and Chemical Properties Analysis

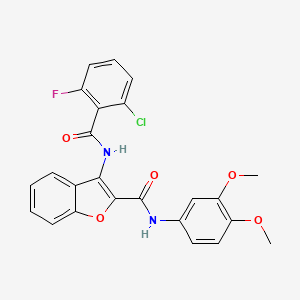

The physical and chemical properties of benzofuran derivatives, such as solubility, stability, and reactivity, are essential for their biological efficacy and safety profile. For example, the cytotoxicity assays conducted on the benzofuran derivatives targeting CYP19 revealed that these compounds have negligible inhibitory activity against other enzymes, suggesting good selectivity and potentially lower side effects. The therapeutic index and cytotoxicity levels are important parameters in evaluating the safety of these compounds .

Aplicaciones Científicas De Investigación

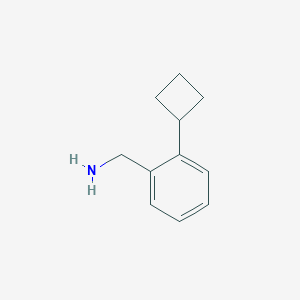

Antimicrobial Activities

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel triazole derivatives showing good to moderate activities against tested microorganisms, highlighting the potential of benzofuran compounds in developing new antimicrobial agents H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007. Similarly, Patel, Agravat, and Shaikh (2011) explored the antimicrobial activity of new pyridine derivatives, further supporting the antimicrobial potential of such compounds N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011.

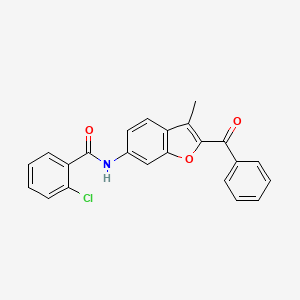

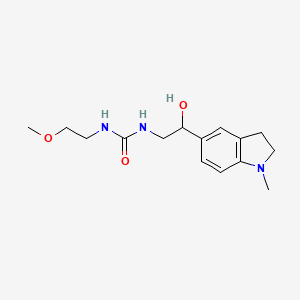

Anti-inflammatory and Analgesic Agents

Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel benzodifuranyl derivatives with pronounced anti-inflammatory and analgesic activities. These compounds were also identified as selective COX-2 inhibitors, suggesting their utility in creating new pain management therapies A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020.

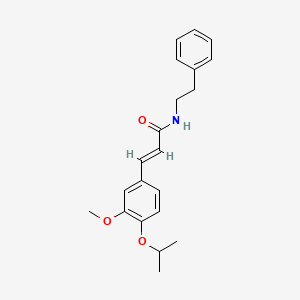

Enzyme Inhibition

Saberi et al. (2006) focused on synthesizing benzofuran derivatives to inhibit the aromatase enzyme, highlighting the potential of these compounds in treating diseases influenced by estrogen levels, such as certain cancers. The study reported potent CYP19 inhibitors, emphasizing the significant pharmacological potential of benzofuran derivatives M. R. Saberi, T. K. Vinh, S. Yee, B. J. Griffiths, P. Evans, C. Simons, 2006.

Mecanismo De Acción

Target of action

Benzofuran and triazolopyrimidine derivatives have been found to interact with a variety of biological targets. For instance, benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Triazolopyrimidines have shown potential as antiviral and anticancer agents .

Direcciones Futuras

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research . The results demonstrated that the designed scaffold could be considered a suitable pharmacophore to develop potent urease inhibitors .

Propiedades

IUPAC Name |

1-benzofuran-2-yl-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N7O3/c1-2-34-19-9-7-18(8-10-19)32-24-22(28-29-32)23(26-16-27-24)30-11-13-31(14-12-30)25(33)21-15-17-5-3-4-6-20(17)35-21/h3-10,15-16H,2,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATCSFNJJZAMKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6O5)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2565669.png)

![2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpropanamide](/img/structure/B2565670.png)

![N-[(2R)-2-(4-Fluorophenyl)-2-hydroxyethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2565671.png)

![N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)